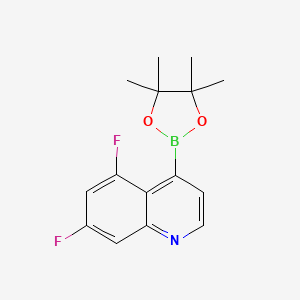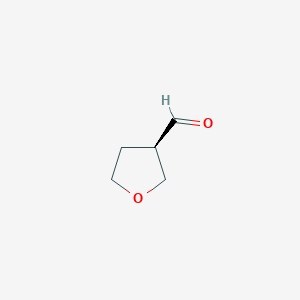
(R)-Tetrahydrofuran-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Tetrahydrofuran-3-carbaldehyde is an organic compound with the molecular formula C5H8O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: ®-Tetrahydrofuran-3-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of ®-tetrahydrofuran-3-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions, ensuring the preservation of the chiral center.
Industrial Production Methods: In an industrial setting, ®-Tetrahydrofuran-3-carbaldehyde can be produced through catalytic processes. One such method involves the catalytic hydrogenation of furfural, followed by selective oxidation. This process is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: ®-Tetrahydrofuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to ®-tetrahydrofuran-3-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to ®-tetrahydrofuran-3-methanol using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: ®-Tetrahydrofuran-3-carboxylic acid.
Reduction: ®-Tetrahydrofuran-3-methanol.
Substitution: Various substituted tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
®-Tetrahydrofuran-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting neurological and cardiovascular diseases.
Industry: ®-Tetrahydrofuran-3-carbaldehyde is employed in the production of fine chemicals, agrochemicals, and specialty polymers.
Mecanismo De Acción
The mechanism of action of ®-Tetrahydrofuran-3-carbaldehyde is primarily related to its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The compound’s chiral nature also allows it to interact selectively with enzymes and receptors, influencing biological activity.
Comparación Con Compuestos Similares
(S)-Tetrahydrofuran-3-carbaldehyde: The enantiomer of ®-Tetrahydrofuran-3-carbaldehyde, with similar chemical properties but different biological activities.
Tetrahydrofuran-2-carbaldehyde: A structural isomer with the aldehyde group at a different position, leading to distinct reactivity and applications.
Furfural: An aromatic aldehyde derived from biomass, used as a precursor in the synthesis of tetrahydrofuran derivatives.
Uniqueness: ®-Tetrahydrofuran-3-carbaldehyde’s uniqueness lies in its chiral nature, which imparts specific stereochemical properties. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, essential for the development of pharmaceuticals with targeted biological activity.
Propiedades
Fórmula molecular |
C5H8O2 |
|---|---|
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
(3R)-oxolane-3-carbaldehyde |
InChI |
InChI=1S/C5H8O2/c6-3-5-1-2-7-4-5/h3,5H,1-2,4H2/t5-/m0/s1 |
Clave InChI |
GSUBXIVOZXWGKF-YFKPBYRVSA-N |
SMILES isomérico |
C1COC[C@@H]1C=O |
SMILES canónico |
C1COCC1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7'-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine)](/img/structure/B13043518.png)


![8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester](/img/structure/B13043538.png)
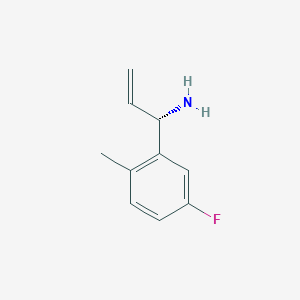

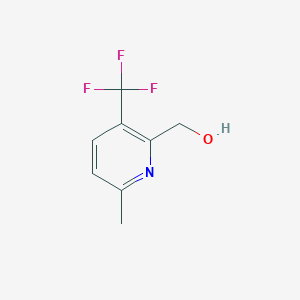


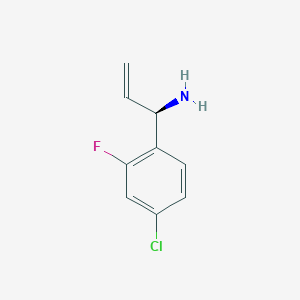

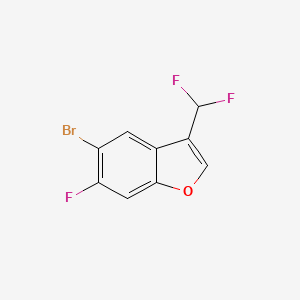
![Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hcl](/img/structure/B13043560.png)
